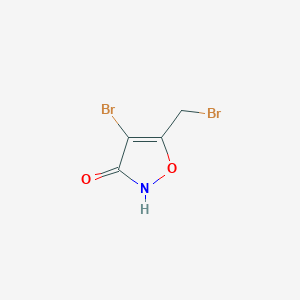

4-bromo-5-(bromomethyl)isoxazol-3(2H)-one

Description

4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is a brominated isoxazolone derivative characterized by a five-membered isoxazole ring with a ketone group at position 3, a bromine atom at position 4, and a bromomethyl substituent at position 3.

Properties

CAS No. |

83014-82-8 |

|---|---|

Molecular Formula |

C4H3Br2NO2 |

Molecular Weight |

256.88 g/mol |

IUPAC Name |

4-bromo-5-(bromomethyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C4H3Br2NO2/c5-1-2-3(6)4(8)7-9-2/h1H2,(H,7,8) |

InChI Key |

XVGIJXGPTINVNG-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=O)NO1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one typically involves the bromination of 5-methylisoxazol-3-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions usually involve the use of a solvent such as acetonitrile or dichloromethane and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of the isoxazole ring.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 5-methylisoxazol-3-one.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include 4-azido-5-(bromomethyl)isoxazol-3(2H)-one, 4-thiocyanato-5-(bromomethyl)isoxazol-3(2H)-one, and 4-methoxy-5-(bromomethyl)isoxazol-3(2H)-one.

Oxidation Reactions: Products include various oxidized forms of the isoxazole ring.

Reduction Reactions: The major product is 5-methylisoxazol-3-one.

Scientific Research Applications

4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Isoxazolone Derivatives

(R)-(+)-4-(4-Bromobenzyl)-4-fluoro-3-phenylisoxazol-5(4H)-one Structure: Features a bromobenzyl group at position 4 and a fluorine atom at position 4 on the isoxazolone ring. Key Differences: The bromine is part of a benzyl substituent rather than directly on the ring, altering electronic effects. Synthetic Relevance: Likely used in asymmetric synthesis due to the chiral center .

4-(3-Bromobenzylidene)-3-methylisoxazol-5(4H)-one

- Structure : Contains a bromobenzylidene group (conjugated double bond) at position 4 and a methyl group at position 3.

- Key Differences : The bromobenzylidene substituent introduces conjugation, affecting UV-Vis absorption and reactivity in Diels-Alder reactions.

- IR Data : C=O stretch at ~1653 cm⁻¹, similar to the target compound’s ketone group .

Benzisoxazolone Derivatives

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9)

- Structure : A benzo-fused isoxazolone with bromine at position 4.

- Key Differences : The fused benzene ring increases molecular weight (214.02 g/mol vs. ~265.9 g/mol for the target compound) and alters solubility.

- Applications : Used in drug discovery; analogs show antimicrobial activity.

- Spectral Data : IR C-Br stretch at ~533 cm⁻¹, comparable to the target compound’s bromine peaks .

6-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-51-0)

- Structure : Bromine at position 6 on the benzoisoxazolone ring.

- Key Differences : Positional isomerism affects electronic distribution and reactivity.

- Commercial Availability : Priced at $28.00/250 mg, indicating accessibility for research .

Pyrazolone Derivatives

4-Bromo-5-(bromomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Pyrazolone core with bromine and bromomethyl groups.

- Key Differences : The pyrazolone ring differs electronically from isoxazolone, influencing tautomerism and acidity.

- Synthesis : Prepared via NBS bromination (Method A4), yielding m/z 389 [M+H]+ .

Physical and Spectral Properties

Commercial and Research Accessibility

- Availability : The target compound is less documented commercially compared to benzisoxazolones like 5-Bromobenzo[d]isoxazol-3(2H)-one (stocked at 95% purity) .

- Cost : Pyrazolone derivatives (e.g., m/z 389) are synthesized in gram-scale quantities, while benzisoxazolones are available at ~$28–$86/100 mg .

Biological Activity

4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is a compound that belongs to the isoxazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one can be represented as follows:

The biological activity of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one is attributed to its ability to interact with various biological targets. Isoxazole derivatives are often investigated for their role as enzyme inhibitors, receptor modulators, and in some cases, as antimicrobial agents.

- Enzyme Inhibition : Compounds in the isoxazole class have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Receptor Modulation : Some studies indicate that isoxazole derivatives can interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Antimicrobial Activity

Research has demonstrated that certain isoxazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one have shown efficacy against bacterial strains by disrupting biofilm formation and quorum sensing mechanisms .

Anticancer Potential

Isoxazole derivatives have been explored for their anticancer properties. Studies suggest that these compounds may act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression .

Neuroprotective Effects

There is emerging evidence that some isoxazole compounds may provide neuroprotective benefits through their interactions with neurotransmitter systems. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Experimental Data

-

In Vitro Studies : A study assessed the cytotoxic effects of various isoxazole derivatives on cancer cell lines, revealing that certain modifications increased potency against specific tumor types .

Compound Cell Line IC50 (µM) A MCF-7 15 B HeLa 20 C A549 10 -

Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one against E. coli and S. aureus, showing significant inhibition of growth at concentrations above 50 µg/mL .

Microorganism Minimum Inhibitory Concentration (µg/mL) E. coli 30 S. aureus 25

Safety and Toxicity

The safety profile of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one has been evaluated in various studies. Preliminary results indicate a favorable safety margin; however, detailed toxicological assessments are necessary to establish its clinical viability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one, and how can regioselectivity be controlled during bromination?

- Answer : The compound can be synthesized via cyclization of α-acyl precursors using copper-catalyzed methodologies. For example, Cu(OAc)₂-catalyzed cyclization of α-acyl cinnamides with iodonium ylides (e.g., PhI=NTs) yields isoxazol-3(2H)-ones with high regioselectivity . To control bromination regioselectivity, steric and electronic directing groups should be introduced prior to halogenation. Reaction monitoring via TLC and intermediate characterization by is critical to confirm intermediate structures .

Q. What spectroscopic techniques are recommended for characterizing 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one?

- Answer : Use and NMR to confirm the isoxazolone core and bromine substitution patterns. IR spectroscopy identifies carbonyl stretches (~1700–1750 cm) and C-Br vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio). For crystallinity assessment, single-crystal X-ray diffraction (as in ) resolves bond angles and confirms substituent positions .

Q. How can impurities or byproducts be minimized during purification?

- Answer : Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively removes unreacted brominating agents or dimeric byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the steric bulk of the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The bromomethyl group’s steric hindrance can slow S2 reactions but promote elimination under basic conditions. Computational modeling (DFT or MD simulations) can predict transition states and optimize reaction conditions. Experimentally, kinetic studies using or in-situ IR spectroscopy track substituent effects .

Q. What strategies mitigate degradation of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one under ambient storage?

- Answer : Store the compound in amber vials under inert gas (N) at –20°C to prevent photolytic or hydrolytic degradation. Stability studies using accelerated aging (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identify degradation pathways (e.g., debromination or ring-opening) .

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Answer : The bromine substituents enable cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, coupling with boronic acids generates substituted isoxazolones for antimicrobial or acetylcholinesterase inhibition studies (see for analogous carbamate derivatives). Alternatively, nucleophilic displacement of bromide with amines yields functionalized intermediates for β-lactam analogs .

Q. What contradictions exist in reported synthetic yields for similar brominated isoxazolones, and how can they be resolved?

- Answer : Discrepancies in yields (e.g., 62% vs. 90% in vs. 9) often arise from reaction scale, reagent purity, or workup methods. Reproducibility requires strict control of anhydrous conditions, stoichiometry (e.g., bromine equivalents), and catalyst activation (e.g., Cu(OAc)₂ pre-treatment). Systematic DOE (Design of Experiments) identifies critical parameters .

Methodological Notes

- Synthesis Optimization : Prioritize small-scale reactions (<1 g) to screen conditions (solvent, catalyst loading) before scaling up.

- Data Validation : Cross-reference HRMS and NMR data with computational predictions (e.g., ChemDraw NMR simulations) to confirm assignments.

- Safety : Brominated compounds require handling in fume hoods with PPE; waste must comply with halogenated solvent disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.